IMR-1

Description

Properties

IUPAC Name |

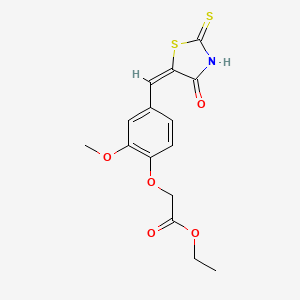

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPJWPQRZMBKTG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IMR-1: A Technical Guide to its Mechanism of Action in the Notch Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor IMR-1 and its mechanism of action within the Notch signaling pathway. This compound represents a novel class of Notch inhibitors that targets the transcriptional activation complex, offering a distinct therapeutic strategy compared to traditional gamma-secretase inhibitors (GSIs). This document details the molecular interactions, downstream effects, and experimental validation of this compound's activity, presenting quantitative data in a structured format and outlining key experimental protocols.

Introduction to this compound and the Notch Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1] Canonical Notch signaling is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD).[2][3][4] NICD then translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family, driving the expression of target genes such as HES1 and HEY1.[2][3][5]

This compound (Inhibitor of Mastermind Recruitment-1) is a first-in-class small molecule inhibitor identified through computer-aided drug design and in vitro screening.[5] It offers a targeted approach to inhibiting Notch signaling by directly interfering with the assembly of the Notch transcriptional activation complex.[1][5]

Core Mechanism of Action

This compound's primary mechanism of action is the disruption of the Notch transcriptional activation complex.[5] Unlike gamma-secretase inhibitors (GSIs) that prevent the generation of NICD, this compound acts downstream, specifically inhibiting the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[5][6] This prevents the formation of a functional transcriptional activation complex, thereby attenuating the expression of Notch target genes.[5][7]

Chromatin immunoprecipitation (ChIP) assays have demonstrated that while the occupancy of NICD on target gene promoters like HES1 is unaffected by this compound treatment, the recruitment of Maml1 is significantly decreased.[5][6] This key finding highlights the specific and distinct mechanism of this compound compared to GSIs, which reduce the chromatin occupancy of both NICD and Maml1.[5] Western blot analyses further confirm that this compound does not alter the cellular levels of NICD.[6]

Computational docking models predict that this compound binds to a pocket formed by the ANK repeats of NICD and residues of CSL.[8][9] This interaction sterically hinders the subsequent binding of Maml1.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy and properties of this compound and its more potent metabolite, IMR-1A.

Table 1: In Vitro Potency of this compound and its Metabolite IMR-1A

| Compound | Target | Assay | IC50 | Reference |

| This compound | Notch Transcriptional Activation | NTC Assembly Assay | 26 µM | [7] |

| IMR-1A | Notch Transcriptional Activation | NTC Assembly Assay | 0.5 µM | [10] |

Table 2: Binding Affinity of this compound and IMR-1A to NICD

| Compound | Analyte | Method | Dissociation Constant (Kd) | Reference |

| This compound | NICD | Surface Plasmon Resonance (SPR) | Micromolar affinity | [5] |

| IMR-1A | NICD | Surface Plasmon Resonance (SPR) | Not explicitly stated, but implied higher affinity than this compound | [5] |

Table 3: In Vitro Cellular Effects of this compound

| Cell Line | Assay | Treatment | Effect | Reference |

| 786-0 (Renal Cancer) | Colony Formation | This compound | Dose-dependent reduction in colony formation | [5] |

| OE33 (Esophageal Adenocarcinoma) | Colony Formation | This compound | Dose-dependent reduction in colony formation | [5] |

| 786-0 | RT-qPCR (Hes-1, Hey-L) | This compound | Dose-dependent decrease in Notch target gene transcription | [5] |

| OE33 | RT-qPCR (Hes-1, Hey-L) | This compound | Dose-dependent decrease in Notch target gene transcription | [5] |

Table 4: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment | Dosage | Duration | Outcome | Reference |

| Esophageal Adenocarcinoma (EAC29) | This compound | 15 mg/kg (i.p.) | 24 days | Significant reduction in tumor volume | [5][11] |

| Esophageal Adenocarcinoma (EAC47) | DAPT (GSI) | 20 mg/kg | 24 days | Significant reduction in tumor volume | [5][11] |

| OE19 Human Esophageal Adenocarcinoma | This compound | 15 mg/kg | 4 weeks | Blocked tumor establishment | [5] |

Visualizations of Signaling Pathways and Experimental Workflows

Canonical Notch Signaling Pathway and this compound Inhibition

Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Logical Relationship: Downstream Effects of this compound

Caption: Downstream cellular and physiological effects of this compound action.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are outlined below. These are based on the procedures described in the primary literature.[5]

In Vitro Notch Ternary Complex (NTC) Assembly Assay

This assay quantitatively measures the formation of the Notch transcriptional complex on a DNA template.

-

Reagents and Components:

-

Biotinylated oligonucleotide containing a CSL consensus binding site.

-

Recombinant His-tagged CSL protein.

-

Recombinant Notch1 intracellular domain (NICD).

-

Recombinant Maml1 protein.

-

Streptavidin-coated donor beads and antibody-conjugated acceptor beads for AlphaScreen™ technology.

-

This compound or other test compounds dissolved in DMSO.

-

-

Procedure:

-

The biotinylated CSL-binding oligonucleotide is incubated with His-tagged CSL, NICD, and Maml1 in an appropriate reaction buffer.

-

Test compounds (e.g., this compound) are added at various concentrations.

-

The reaction is incubated to allow for complex formation.

-

Streptavidin-coated donor beads (binding the biotinylated DNA) and antibody-conjugated acceptor beads (e.g., anti-Maml1) are added.

-

The plate is incubated in the dark.

-

The AlphaScreen™ signal is read on a suitable plate reader. A decrease in signal indicates disruption of the NTC assembly.

-

IC50 values are calculated from dose-response curves.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the occupancy of specific proteins on target gene promoters in cells.

-

Cell Culture and Treatment:

-

Notch-dependent cell lines (e.g., OE33, 786-0) are cultured to ~80% confluency.

-

Cells are treated with this compound (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

-

Cross-linking and Chromatin Preparation:

-

Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium and incubating.

-

The reaction is quenched with glycine.

-

Cells are harvested, lysed, and the nuclei are isolated.

-

Chromatin is sheared to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

A portion of the sheared chromatin is saved as the "input" control.

-

The remaining chromatin is incubated overnight with specific antibodies (e.g., anti-Notch1, anti-Maml1) or a negative control IgG.

-

Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.

-

-

Washing, Elution, and DNA Purification:

-

The beads are washed with a series of buffers to remove non-specific binding.

-

The chromatin is eluted from the beads.

-

Cross-links are reversed by heating in the presence of NaCl.

-

DNA is purified using standard phenol-chloroform extraction or a commercial kit.

-

-

Analysis:

-

The amount of immunoprecipitated DNA is quantified by real-time PCR (qPCR) using primers specific for the promoter region of Notch target genes (e.g., HES1).

-

Data is normalized to the input control and expressed as a percentage of input.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of this compound to its target protein.

-

Immobilization:

-

Recombinant NICD is covalently immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

A series of concentrations of the analyte (this compound or IMR-1A dissolved in a suitable buffer containing DMSO) are flowed over the sensor chip surface.

-

The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the chip surface.

-

The sensorgrams (response units vs. time) are recorded.

-

-

Data Analysis:

-

The equilibrium response (Req) is plotted against the analyte concentration.

-

The dissociation constant (Kd) is determined by fitting the data to a 1:1 binding model.

-

Patient-Derived Xenograft (PDX) Models

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Tumor Implantation:

-

Patient-derived esophageal adenocarcinoma cells are transplanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

Treatment is initiated with intraperitoneal (i.p.) injections of this compound (e.g., 15 mg/kg), a vehicle control (DMSO), or a positive control (e.g., DAPT).

-

Treatment is administered on a defined schedule (e.g., daily) for a specified duration (e.g., 24 days).

-

-

Monitoring and Endpoint:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Animal weight and overall health are monitored.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., RT-qPCR for Notch target genes).

-

Conclusion and Future Directions

This compound is a potent and specific inhibitor of the Notch signaling pathway with a well-defined mechanism of action that distinguishes it from other Notch inhibitors. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively downregulates Notch target gene expression, leading to the inhibition of proliferation in Notch-dependent cancer cells and the suppression of tumor growth in vivo. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and similar next-generation Notch inhibitors. Future studies may focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in a broader range of cancer types, and investigating potential combination therapies to enhance its anti-tumor activity. The preclinical development of this compound is still ongoing.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. NOTCH1 S2513 is critical for the regulation of NICD levels impacting the segmentation clock in hiPSC-derived PSM cells and somitoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notch receptor–ligand binding and activation: Insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Molecular Target of IMR-1: A Technical Guide

An In-Depth Analysis of IMR-1's Mechanism of Action for Researchers and Drug Development Professionals

Executive Summary

This compound is a novel small molecule inhibitor that selectively targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. This compound functions by disrupting the formation of the Notch transcriptional activation complex, a key step in the canonical Notch signaling cascade. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, and presenting the key experimental data and protocols that elucidate its function.

The Molecular Target: The Notch Transcriptional Activation Complex

The primary molecular target of this compound is the Notch Ternary Complex (NTC) , which is the core transcriptional activator in the Notch signaling pathway. This compound specifically prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1).[1][2][3] By inhibiting the binding of Maml1, this compound effectively blocks the transcriptional activation of downstream Notch target genes.[1][3]

Mechanism of Action

This compound exhibits a distinct mechanism of action compared to other classes of Notch inhibitors, such as γ-secretase inhibitors (GSIs). While GSIs prevent the cleavage and release of the NICD, this compound acts downstream, directly targeting the assembled NTC on the chromatin.[1][4] This targeted approach offers the potential for greater specificity and a different side-effect profile. Chromatin immunoprecipitation (ChIP) assays have demonstrated that this compound treatment leads to a decrease in Maml1 occupancy at the promoter of the Notch target gene HES1, without affecting the binding of Notch1 itself.[4]

Quantitative Data

The following tables summarize the key quantitative data from studies investigating the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 (NTC Assembly) | 26 µM | In vitro assay | [1][5] |

| Colony Formation Inhibition | Dose-dependent reduction | 786-0, OE33 | [1] |

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment | Duration | Outcome | Reference |

| Esophageal Adenocarcinoma (EAC29) | 15 mg/kg this compound (i.p. daily) | 24 days | Significant abrogation of tumor growth | [3][6] |

| Esophageal Adenocarcinoma (EAC47) | 15 mg/kg this compound (i.p. daily) | 24 days | Significant abrogation of tumor growth | [3][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the molecular target and efficacy of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol was used to determine the effect of this compound on the recruitment of NTC components to the promoters of Notch target genes.

-

Cell Lines: OE33 (esophageal adenocarcinoma) and 786-0 (renal cell carcinoma) cells.

-

Treatment: Cells were treated with 25 µM this compound or DMSO (vehicle control) for 24 hours.

-

Cross-linking: Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature.

-

Chromatin Shearing: Chromatin was sonicated to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Chromatin was immunoprecipitated overnight at 4°C with antibodies specific for Notch1 and Maml1.

-

DNA Purification and Analysis: The immunoprecipitated DNA was purified and analyzed by quantitative PCR (qPCR) with primers targeting the HES1 promoter.

Real-Time Quantitative PCR (RT-qPCR)

This protocol was employed to measure the effect of this compound on the expression of Notch target genes.

-

Cell Lines: OE33 and 786-0 cells.

-

Treatment: Cells were treated with a dose range of this compound for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted, and cDNA was synthesized using standard protocols.

-

qPCR Analysis: qPCR was performed using primers for the Notch target genes Hes-1 and Hey-L. Gene expression was normalized to the housekeeping genes HPRT and TBP.

Colony Formation Assay

This assay was used to assess the effect of this compound on the clonogenic survival of Notch-dependent cancer cells.

-

Cell Lines: Notch-dependent (e.g., 786-0, OE33) and Notch-independent cell lines.

-

Seeding Density: Cells were seeded at a low density in 6-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Incubation: Plates were incubated for 1-3 weeks to allow for colony formation.

-

Staining and Quantification: Colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.

Patient-Derived Xenograft (PDX) Models

This in vivo model was used to evaluate the anti-tumor efficacy of this compound.

-

Animal Model: Immunodeficient mice.

-

Tumor Implantation: Patient-derived esophageal adenocarcinoma tumor fragments (EAC29 and EAC47) were subcutaneously implanted.[3][6]

-

Treatment: Once tumors reached a specified volume, mice were treated daily with intraperitoneal (i.p.) injections of 15 mg/kg this compound or vehicle control.[3][6]

-

Tumor Volume Measurement: Tumor volume was measured regularly using calipers.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Conclusion

This compound represents a promising class of Notch inhibitors with a distinct mechanism of action that involves the direct targeting of the Notch transcriptional activation complex. By preventing the recruitment of Maml1 to the NTC, this compound effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent cancers. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on the development of novel cancer therapeutics targeting the Notch signaling pathway. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of IMR-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery of a Novel Notch Signaling Inhibitor

IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1] Aberrant Notch signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound was identified through a computer-aided drug design (CADD) and screening effort aimed at disrupting the formation of the Notch transcriptional activation complex (NTC).[2] This complex, comprising the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL, and the coactivator Mastermind-like 1 (Maml1), is essential for the transcription of Notch target genes. This compound specifically prevents the recruitment of Maml1 to the NTC on chromatin, thereby attenuating Notch-mediated gene expression.[1][2]

The core molecular structure of this compound is a thiazolidinone with a rhodanine moiety.[2] In vivo, this compound is metabolized to its acid metabolite, IMR-1A, which exhibits significantly greater potency in inhibiting the NTC.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, offering valuable insights for researchers and drug development professionals working in the field of oncology and signaling pathway modulation.

Chemical Synthesis of this compound

The chemical synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, rhodanine-3-acetic acid, with an aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde.

Synthesis of Rhodanine-3-acetic acid (Intermediate)

Rhodanine-3-acetic acid is a key intermediate in the synthesis of this compound. It can be synthesized from glycine and carbon disulfide.

Reaction Scheme:

Detailed Protocol:

-

To a solution of glycine in aqueous sodium hydroxide, carbon disulfide is added dropwise at a low temperature (0-5 °C).

-

The reaction mixture is stirred for several hours to form the dithiocarbamate intermediate.

-

A solution of chloroacetic acid is then added, and the mixture is heated to induce cyclization.

-

Upon cooling and acidification, rhodanine-3-acetic acid precipitates and can be collected by filtration, washed with water, and dried.

Knoevenagel Condensation for this compound Synthesis

Reaction Scheme:

Detailed Protocol:

-

Rhodanine-3-acetic acid and 3,5-bis(trifluoromethyl)benzaldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A catalytic amount of a base, such as piperidine or sodium acetate, is added to the mixture.

-

The reaction is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, IMR-1A.

Table 1: In Vitro Potency of this compound and IMR-1A

| Compound | Assay | IC50 | Reference |

| This compound | Notch Ternary Complex (NTC) Assembly | 26 µM | [1][2][4] |

| IMR-1A | Notch Ternary Complex (NTC) Assembly | 0.5 µM | [2][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment Dose and Schedule | Outcome | Reference |

| Nude mice xenograft | OE19 (human esophageal adenocarcinoma) | 15 mg/kg, i.p., daily for 28 days | Blocked tumor establishment | [1][2] |

| Patient-Derived Xenograft (PDX) | Esophageal Adenocarcinoma | 15 mg/kg, i.p., daily | Significantly abrogated tumor growth | [1] |

Experimental Protocols

In Vitro Notch Ternary Complex (NTC) Assembly Assay (AlphaScreen)

This assay quantitatively measures the formation of the NTC on a DNA template and was pivotal in the discovery of this compound.[2]

Principle:

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. In this specific application, a biotinylated DNA oligonucleotide containing a CSL binding site is captured by streptavidin-coated donor beads. His-tagged CSL and GST-tagged NICD are added, followed by an anti-GST antibody conjugated to acceptor beads. The recruitment of Maml1, which is also tagged, brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. Inhibitors of NTC formation, such as this compound, disrupt this interaction, leading to a decrease in the signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).

-

Dilute biotinylated CSL-binding site DNA oligonucleotide, His-tagged CSL, GST-tagged NICD, and tagged Maml1 to their optimized concentrations in the assay buffer.

-

Prepare a serial dilution of this compound or control compounds in DMSO, followed by dilution in assay buffer.

-

Prepare a slurry of streptavidin-donor beads and anti-GST acceptor beads in the dark.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the biotinylated DNA oligonucleotide to each well.

-

Add 5 µL of His-tagged CSL and 5 µL of GST-tagged NICD to each well.

-

Add 5 µL of tagged Maml1 to each well.

-

Add 5 µL of diluted this compound or control compound to the respective wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of the streptavidin-donor bead slurry.

-

Add 5 µL of the anti-GST acceptor bead slurry.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The signal is expressed as a percentage of the control (DMSO-treated) wells.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

Detailed Protocol:

-

Cell Seeding:

-

Harvest cancer cells (e.g., OE33 or 786-0) and prepare a single-cell suspension.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to adhere overnight.

-

-

This compound Treatment:

-

Prepare a range of concentrations of this compound in the complete culture medium.

-

Replace the medium in the wells with the this compound containing medium or control medium (with DMSO).

-

Incubate the plates for 10-14 days, replacing the medium with fresh this compound or control medium every 3-4 days.

-

-

Staining and Quantification:

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

-

-

Data Analysis:

-

The plating efficiency and surviving fraction are calculated for each treatment group relative to the control.

-

Dose-response curves are generated to determine the concentration of this compound that inhibits colony formation by 50%.

-

Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of this compound.

Detailed Protocol:

-

Cell Preparation and Implantation:

-

Harvest human cancer cells (e.g., OE19 esophageal adenocarcinoma cells) and resuspend them in a mixture of serum-free medium and Matrigel (1:1).

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare a formulation of this compound for intraperitoneal (i.p.) injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline).

-

Administer this compound (e.g., 15 mg/kg) or the vehicle control to the respective groups daily via i.p. injection.

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the Notch signaling pathway.

Experimental Workflow for this compound Discovery and Validation

Caption: Workflow for the discovery and preclinical validation of this compound.

Logical Relationship of this compound and its Metabolite

Caption: In vivo conversion of this compound to its more potent metabolite, IMR-1A.

References

IMR-1: A Novel Inhibitor of the Notch Signaling Pathway in Tumorigenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Notch signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway has been implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] IMR-1 is a novel small molecule inhibitor that directly targets the intracellular Notch pathway, offering a new paradigm for anti-cancer therapeutics.[1] This document provides a comprehensive overview of this compound, its mechanism of action, its role in tumorigenesis, and detailed experimental protocols for its study.

Mechanism of Action: Disruption of the Notch Transcriptional Activation Complex

This compound functions by inhibiting the assembly of the Notch transcriptional activation complex.[1][5] In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like 1 (Maml1). This ternary complex, known as the Notch Ternary Complex (NTC), drives the transcription of Notch target genes, such as Hes1 and HeyL, which promote cell growth and survival.[1][2]

This compound specifically prevents the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1][5] This disruption attenuates the transcription of Notch target genes, thereby inhibiting the pro-tumorigenic effects of aberrant Notch signaling.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Notch signaling pathway.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound and its active metabolite, IMR-1A.

| Compound | Parameter | Value | Reference |

| This compound | IC50 | 26 µM | [5] |

| IMR-1A | IC50 | 0.5 µM | [6] |

Table 1: In vitro inhibitory concentrations of this compound and IMR-1A.

| Cell Line | Assay | Treatment | Result | Reference |

| 786-0 | Colony Formation | This compound | Dose-dependent reduction in colony formation | [1] |

| OE33 | Colony Formation | This compound | Dose-dependent reduction in colony formation | [1] |

| OE33 | ChIP Assay | This compound (25 µmol/L) | Disruption of Maml1 recruitment to the HES1 promoter | [2] |

| 786-0 | ChIP Assay | This compound (25 µmol/L) | Disruption of Maml1 recruitment to the HES1 promoter | [2] |

| OE33 | RT-qPCR | This compound | Dose-dependent decrease in Hes-1 and Hey-L expression | [1] |

| 786-0 | RT-qPCR | This compound | Dose-dependent decrease in Hes-1 and Hey-L expression | [1] |

Table 2: Cellular effects of this compound on Notch-dependent cancer cell lines.

| Model | Compound | Dose | Route | Duration | Outcome | Reference |

| Human Esophageal Adenocarcinoma Xenograft (OE19 cells) | This compound | 15 mg/kg | i.p. | 4 weeks | Blocked tumor establishment | [1] |

| Patient-Derived Xenograft (EAC29) | This compound | 15 mg/kg | i.p. | 24 days | Significantly abrogated tumor growth | [2] |

| Patient-Derived Xenograft (EAC47) | This compound | 15 mg/kg | i.p. | 24 days | Significantly abrogated tumor growth | [2] |

| C57BL/6 Mice | IMR-1A | 2 mg/kg | i.v. | Single dose | T1/2 = 2.22 h, CL = 7 mL/min/kg | [6] |

| C57BL/6 Mice | IMR-1A | 100 mg/kg | i.p. | Single dose | Tmax = 0.50 h | [6] |

Table 3: In vivo efficacy and pharmacokinetic parameters of this compound and IMR-1A.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Colony Formation Assay

-

Cell Seeding: Plate Notch-dependent cancer cell lines (e.g., 786-0, OE33) in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies in each well.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cell Treatment: Treat Notch-dependent cells (e.g., OE33, 786-0) with this compound (25 µmol/L), DAPT (15 µmol/L, as a positive control), or vehicle (DMSO) for a specified time.

-

Cross-linking: Cross-link proteins to DNA with formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against specific proteins of the NTC (e.g., Notch1, CSL, Maml1) or a control IgG.

-

Washing and Elution: Wash the antibody-bound chromatin complexes and elute the DNA.

-

Reverse Cross-linking: Reverse the cross-linking to release the DNA.

-

DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific promoter regions (e.g., HES1 promoter) by qPCR.

Quantitative Real-Time PCR (RT-qPCR)

-

Cell Treatment: Treat cells with this compound at various concentrations.

-

RNA Extraction: Extract total RNA from the treated cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

qPCR: Perform qPCR using primers specific for Notch target genes (Hes1, HeyL) and a housekeeping gene (HPRT) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Patient-Derived Xenograft (PDX) Model

-

Tumor Implantation: Implant patient-derived esophageal adenocarcinoma tumor fragments subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Randomize mice into treatment groups: vehicle (DMSO), this compound (15 mg/kg, i.p.), or DAPT (20 mg/kg, i.p.).

-

Monitoring: Monitor tumor volume and body weight over the treatment period (e.g., 24 days).

-

Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as RT-qPCR for Notch target genes.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the validation of this compound.

Conclusion and Future Directions

This compound represents a first-in-class inhibitor of the Notch transcriptional activation complex with demonstrated efficacy in preclinical models of cancer.[1] Its specific mechanism of action, targeting the recruitment of Maml1, provides a novel strategy to inhibit Notch signaling.[1] Further preclinical characterization of this compound and its more potent metabolite, IMR-1A, is warranted to explore their full therapeutic potential. Future studies should focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in a broader range of Notch-dependent cancers, and exploring potential combination therapies to overcome resistance and enhance anti-tumor activity.

References

- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis [ouci.dntb.gov.ua]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Early Research on IMR-1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Notch Pathway Inhibitor

This technical guide provides a comprehensive overview of the early-stage research and development of IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound represents a novel class of inhibitors that function by disrupting the formation of the Notch transcriptional activation complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in the initial characterization of this compound.

Core Compound Characteristics and Activity

This compound was identified through a computer-aided drug design (CADD) approach aimed at discovering small molecules that could interfere with the assembly of the Notch transcriptional activation complex.[1] It is a thiazolidinone-based compound that acts as a prodrug, being metabolized in vivo to its more potent acidic metabolite, IMR-1A.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical studies of this compound and its active metabolite, IMR-1A.

| Compound | Parameter | Value | Assay/Method |

| This compound | IC50 | 26 µM | In vitro Notch Ternary Complex (NTC) Assembly Assay |

| IMR-1A | IC50 | 0.5 µM | In vitro Notch Ternary Complex (NTC) Assembly Assay |

| IMR-1A | Kd | 2.9 µM | Binding affinity to Notch1 |

Table 1: In Vitro Activity of this compound and IMR-1A. [3][4][5]

| Parameter | Value | Condition |

| IMR-1A Pharmacokinetics (following a single 2 mg/kg IV dose of this compound in mice) | ||

| Systematic Plasma Clearance (CL) | 7 mL/min/kg | |

| Terminal Elimination Half-life (T1/2) | 2.22 h | |

| Volume of Distribution (Vss) | ~4-fold higher than total body water | |

| IMR-1A Pharmacokinetics (following a single 100 mg/kg IP dose of this compound in mice) | ||

| Time to Maximum Plasma Concentration (Tmax) | 0.50 h |

Table 2: Pharmacokinetic Parameters of IMR-1A in Mice. [2]

Mechanism of Action: Disrupting the Notch Transcriptional Complex

This compound's primary mechanism of action is the inhibition of the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin. This disruption prevents the transcriptional activation of Notch target genes, which are often implicated in tumorigenesis.[2][5]

dot

References

IMR-1 as a Therapeutic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMR-1 is an experimental small molecule inhibitor targeting the Notch signaling pathway, a critical regulator of cell fate decisions implicated in the development and progression of various cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. By disrupting the formation of the Notch transcriptional activation complex, this compound represents a novel therapeutic strategy for cancers dependent on aberrant Notch signaling.

Introduction

The Notch signaling pathway is a highly conserved cellular communication system essential for embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is a known driver in a multitude of human malignancies, making it a compelling target for therapeutic intervention.[2][3] this compound, or Inhibitor of Mastermind Recruitment-1, is a novel, cell-permeable small molecule designed to specifically inhibit the intracellular Notch pathway.[2][4] Unlike gamma-secretase inhibitors (GSIs) which broadly target Notch receptor processing, this compound acts further downstream, offering a potentially more targeted and specific mode of action.[2]

Mechanism of Action

This compound's primary mechanism of action is the disruption of the Notch Ternary Complex (NTC) assembly on chromatin.[2] In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus upon receptor activation. In the nucleus, NICD binds to the DNA-binding protein CSL (CBF-1/Su(H)/Lag-1), displacing a co-repressor complex. Subsequently, Mastermind-like 1 (Maml1) is recruited to form the NTC, which then activates the transcription of downstream target genes such as those in the HES and HEY families.[5][6][7]

This compound directly interferes with this process by preventing the recruitment of Maml1 to the NICD-CSL complex.[2] This inhibition of NTC formation effectively blocks the transcriptional activation of Notch target genes, leading to the suppression of cell growth and proliferation in Notch-dependent cancer cells.[2]

Signaling Pathway Diagram

Quantitative Preclinical Data

This compound has been evaluated in various preclinical models, demonstrating its potential as an anti-cancer agent. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| Overall | Not specified | NTC Assembly | 26 µM | [8] |

| OE33 | Esophageal Adenocarcinoma | Colony Formation | Dose-dependent reduction | [2] |

| 786-0 | Renal Cell Carcinoma | Colony Formation | Dose-dependent reduction | [2] |

| H69 | Small Cell Lung Cancer | Not specified | Lower than low-MYCNOS lines | [1] |

| H69AR | Small Cell Lung Cancer | Not specified | Lower than low-MYCNOS lines | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice | Esophageal Adenocarcinoma (OE19 Xenograft) | 15 mg/kg this compound (i.p. for 28 days) | Blocked tumor establishment | [8] |

| PDX Models | Esophageal Adenocarcinoma (EAC29 & EAC47) | 15 mg/kg this compound (i.p. for 24 days) | Significantly abrogated tumor growth | [6][9] |

| Zebrafish Embryos | N/A | 40 µM this compound | Disruption of somite formation (Notch-dependent process) | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Experimental Workflow Diagram

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound affects the recruitment of Maml1 to the promoter of Notch target genes (e.g., HES1).

Materials:

-

Notch-dependent cell lines (e.g., OE33, 786-0)

-

This compound, DAPT (control), DMSO (vehicle)

-

Formaldehyde (1% final concentration) for crosslinking

-

Glycine for quenching

-

Cell lysis buffer, Nuclear lysis buffer

-

Antibodies: anti-Notch1, anti-Maml1, IgG (control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

Reagents for DNA purification (e.g., phenol-chloroform or column-based kit)

-

Primers for HES1 promoter for qPCR analysis

Procedure:

-

Cell Treatment: Culture OE33 or 786-0 cells to ~80% confluency. Treat cells with this compound (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO for a specified time.[1][10]

-

Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Harvest cells and lyse them using appropriate buffers to isolate the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate overnight at 4°C with specific antibodies (anti-Notch1, anti-Maml1) or a negative control (IgG).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the HES1 promoter to quantify the amount of precipitated DNA. A decrease in the signal for Maml1 binding at the HES1 promoter in this compound treated cells (but not for Notch1 binding) indicates successful target engagement.[2]

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity and survival of cancer cells.

Materials:

-

Single-cell suspension of cancer cells

-

Complete culture medium

-

This compound at various concentrations

-

6-well tissue culture plates

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Prepare a single-cell suspension. Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates.[5]

-

Treatment: Allow cells to adhere overnight, then treat with a range of this compound concentrations or DMSO vehicle.

-

Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C, 5% CO2. Change the medium containing the respective treatments every 3-4 days.

-

Fixation: When colonies in the control wells are visible and contain at least 50 cells, aspirate the medium, wash gently with PBS, and fix the colonies with paraformaldehyde for 20 minutes at room temperature.[5]

-

Staining: Remove the fixative, wash with PBS, and stain the colonies with crystal violet solution for 5-10 minutes.[5]

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. A dose-dependent reduction in the number of colonies in this compound treated wells indicates an inhibitory effect on cell proliferation and survival.[2]

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the effect of this compound on the mRNA expression levels of Notch target genes.

Materials:

-

Treated and untreated cancer cells

-

RNA extraction kit (e.g., TRIzol or column-based)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH, HPRT)[3]

-

qPCR instrument

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control as previously described. Lyse the cells and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction using a thermal cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the relative expression of the target gene in treated vs. control samples using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control), where the fold change is calculated as 2^(-ΔΔCt).[3]

-

A significant decrease in the relative expression of HES1 and HEY1 in this compound treated cells indicates inhibition of the Notch signaling pathway.[2]

-

Conclusion

This compound is a promising preclinical therapeutic agent that targets a distinct node in the Notch signaling pathway. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, it effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent tumors. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and similar molecules. Continued preclinical development is warranted to fully elucidate the therapeutic potential of this novel class of Notch inhibitors.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of IMR-1

This guide provides a comprehensive overview of the pharmacology of IMR-1, a novel small-molecule inhibitor of the Notch signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental validation of this compound.

Core Mechanism of Action

This compound, or Inhibitor of Mastermind Recruitment-1, represents a distinct class of Notch inhibitors.[1][2] Unlike gamma-secretase inhibitors (GSIs) that prevent the formation of the Notch Intracellular Domain (NICD), this compound targets the downstream transcriptional activation step.[2][3] Its primary mechanism is to disrupt the assembly of the Notch Ternary Complex (NTC) on chromatin.[1][2][4] Specifically, this compound binds to the intracellular domain of Notch1 and prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[2][5] This action effectively attenuates the transcription of Notch target genes, such as HES1 and HEY-L, which are crucial for the proliferation of Notch-dependent cancer cells.[2][6]

In vivo, this compound is rapidly metabolized to its more potent acid metabolite, IMR-1A.[1][2] This metabolite is believed to be the primary active agent responsible for the observed anti-tumor effects.

Signaling Pathway of this compound Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound and its active metabolite, IMR-1A.

Table 1: In Vitro Activity and Binding Affinity

| Compound | Target Assay | IC50 | Binding Affinity (KD to NICD) |

| This compound | Notch Transcriptional Activation | 26 µM[1][7] | 15.6 µM |

| IMR-1A | Notch Transcriptional Activation | 0.5 µM[4] | 0.4 µM |

Data sourced from Astudillo et al., 2016.

Table 2: In Vivo Pharmacokinetic Parameters of IMR-1A

Pharmacokinetic analysis was performed in male C57BL/6 mice following administration of the parent compound, this compound. The data below pertains to the active metabolite, IMR-1A.[1]

| Administration Route | This compound Dose | Parameter | Value |

| Intravenous (i.v.) | 2 mg/kg | Systemic Plasma Clearance (CL) | 7 mL/min/kg |

| Terminal Elimination Half-life (T1/2) | 2.22 h | ||

| Volume of Distribution (Vss) | ~4x total body water | ||

| Intraperitoneal (i.p.) | 100 mg/kg | Time to Max Concentration (Tmax) | 0.50 h |

Data sourced from Astudillo et al., 2016.[1]

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize this compound.

Notch Ternary Complex (NTC) Assembly Assay

This in vitro assay quantitatively measures the formation of the NTC on a DNA scaffold to screen for inhibitors.[1]

Principle: The assay relies on AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology, a bead-based method that detects molecular interactions in a microplate format. When the NTC components (CSL, NICD, and Maml1) assemble on a biotinylated DNA oligonucleotide, streptavidin-coated donor beads and antibody-conjugated acceptor beads are brought into close proximity, generating a detectable light signal.

Protocol Steps:

-

Component Assembly: Recombinant, purified CSL (His-tagged), NICD, and Maml1 proteins are incubated in an assay buffer.

-

DNA Scaffold: A biotinylated double-stranded oligonucleotide containing a CSL binding site (5′-AAACACGCCGTGGGAAAAAATTTATG-3′) is added to the mixture, allowing CSL to bind.[1]

-

Complex Formation: NICD and Maml1 are recruited to the CSL-DNA complex.

-

Inhibitor Addition: Test compounds, such as this compound, are added to the wells to assess their ability to disrupt complex formation.

-

Detection:

-

Streptavidin-conjugated donor beads are added, which bind to the biotinylated DNA.

-

An antibody specific to Maml1, conjugated to an acceptor bead, is added.

-

The plate is incubated to allow for bead-protein binding.

-

-

Signal Quantitation: The plate is read using an Envision plate reader. A decrease in the AlphaScreen signal relative to a DMSO control indicates inhibition of NTC assembly.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were used to confirm that this compound disrupts the recruitment of Maml1 to a Notch target gene promoter (HES1) in a cellular context.[6][8]

Principle: This technique assesses the in vivo association of specific proteins with particular genomic regions. Cells are treated with a cross-linking agent to freeze protein-DNA interactions. The chromatin is then sheared, and an antibody is used to immunoprecipitate the protein of interest, pulling down any associated DNA. The DNA is then purified and quantified by qPCR to determine the level of protein occupancy at a specific promoter.

Protocol Steps:

-

Cell Treatment: Notch-dependent cell lines (e.g., OE33, 786-0) are treated with this compound (e.g., 25 µM), a positive control (GSI DAPT, 15 µM), or a vehicle (DMSO) for a specified time.[8]

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde added directly to the cell culture medium. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed to release the nuclei. The chromatin is then fragmented into 200-1000 bp pieces using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the protein of interest (e.g., anti-Maml1 or anti-Notch1). An IgG antibody is used as a negative control.

-

Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

-

Washes: The beads are washed multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C in the presence of high salt concentration. RNA and protein are digested with RNase A and Proteinase K.

-

DNA Purification: The DNA is purified using standard column-based methods.

-

qPCR Analysis: Quantitative PCR is performed using primers specific for the HES1 promoter. The amount of immunoprecipitated DNA is calculated relative to the input chromatin, providing a measure of protein occupancy at the promoter.

Experimental Workflow for this compound Validation

Patient-Derived Xenograft (PDX) Model

In vivo efficacy of this compound was tested in mouse models bearing tumors derived from human patients.[2][3]

Principle: PDX models involve the implantation of human tumor tissue into immunodeficient mice. These models are considered more representative of human cancer than traditional cell line-based xenografts and are a crucial step in preclinical drug evaluation.

Protocol Steps:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor graft.

-

Tumor Implantation: Freshly isolated human tumor tissue (e.g., from esophageal adenocarcinoma) is surgically implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Cohort Formation: Tumors are allowed to grow to a palpable size (e.g., 200 mm³). Mice are then randomized into treatment and control cohorts.

-

Treatment Administration:

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 24-28 days).[1][9] Animal health is monitored for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting) to assess target engagement and downstream effects.

Summary and Future Directions

This compound is a first-in-class small molecule that validates the NTC as a druggable target within the Notch signaling pathway.[2][10] Its unique mechanism of action, which involves inhibiting the recruitment of Maml1, provides an alternative therapeutic strategy to GSIs.[2] Preclinical studies have demonstrated its ability to inhibit the growth of Notch-dependent tumors in vitro and in vivo.[2][3] However, the parent compound this compound possesses modest potency, and subsequent research has focused on developing more potent analogs.[9] The rapid in vivo conversion of this compound to the more active IMR-1A is a key pharmacological feature. Further development of therapeutics based on this scaffold will likely focus on improving potency, selectivity, and pharmacokinetic properties to advance this novel class of Notch inhibitors toward clinical application.

References

- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Monitoring of intra-tumoral drug pharmacokinetics in vivo with implantable sensors | Chemical Engineering [cheme.stanford.edu]

Methodological & Application

Application Notes and Protocols: IMR-1 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions by disrupting the assembly of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[1][4][5] This targeted inhibition of Notch signaling makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in Notch-dependent malignancies.[1][2][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell proliferation, gene expression, and the Notch signaling pathway.

Mechanism of Action

This compound specifically targets the protein-protein interaction between the Notch intracellular domain (NICD) and Maml1 within the Notch transcriptional activation complex, which also includes the DNA-binding protein CSL. By preventing Maml1 recruitment, this compound effectively attenuates the transcription of Notch target genes such as HES1 and HEY1.[1] It is important to note that this compound does not affect the cellular levels of NICD itself.[2] A metabolite of this compound, named IMR-1A, has been identified and shows a significant increase in potency.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its metabolite, IMR-1A, as reported in the literature.

Table 1: Inhibitory Concentration and Dissociation Constants

| Compound | Target | Assay | IC50 | Kd | Cell Lines Tested | Reference |

| This compound | Notch Transcriptional Activation | NTC Assembly Assay | 26 µM | Micromolar affinity | OE33, 786-0, and others | [3][4] |

| IMR-1A | Notch Transcriptional Activation | NTC Assembly Assay | 0.5 µM | Not Specified | Not Specified | [7] |

Table 2: Recommended Concentrations for In Vitro Assays

| Assay | Cell Lines | This compound Concentration | Control (DAPT) Concentration | Reference |

| Chromatin Immunoprecipitation (ChIP) | OE33, 786-0 | 25 µmol/L | 15 µmol/L | [4] |

| RT-qPCR | OE33, 786-0 | Dose-dependent | Not Specified | [1] |

| Colony Formation Assay | OE33, 786-0, and various cancer cell lines | Dose-dependent (up to 30-45 µM for some derivatives) | Not Specified | [1][6] |

Experimental Protocols

Protocol 1: Assessment of this compound on Cell Proliferation using Colony Formation Assay

This protocol details the methodology to evaluate the effect of this compound on the proliferative capacity of Notch-dependent cancer cell lines.

Materials:

-

Notch-dependent cell lines (e.g., OE33, 786-0)[1]

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DAPT (γ-secretase inhibitor, as a positive control for Notch inhibition)

-

DMSO (vehicle control)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with varying concentrations of this compound in a dose-dependent manner. Include wells for vehicle control (DMSO) and a positive control (DAPT).

-

Incubation: Incubate the plates for a period suitable for colony formation (typically 7-14 days), ensuring to change the media with fresh compound every 2-3 days.

-

Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

-

Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Colonies can then be imaged and counted.

Protocol 2: Analysis of Notch Target Gene Expression by RT-qPCR

This protocol is for quantifying the effect of this compound on the transcription of Notch target genes.

Materials:

-

Notch-dependent cell lines (e.g., OE33, 786-0)[1]

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Notch target genes (HES1, HEYL) and a housekeeping gene (HPRT)[1]

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay to Assess Maml1 Recruitment

This protocol allows for the investigation of this compound's effect on the recruitment of Maml1 to the promoter of Notch target genes.

Materials:

-

Notch-dependent cell lines (e.g., OE33, 786-0)[4]

-

Complete cell culture medium

-

This compound (25 µmol/L)[4]

-

DAPT (15 µmol/L)[4]

-

DMSO (vehicle control)

-

Formaldehyde (for cross-linking)

-

ChIP assay kit

-

Antibodies for Notch1 and Maml1[4]

-

Primers for the HES1 promoter[2]

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound, DAPT, or DMSO. After the treatment period, cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against Notch1 or Maml1 overnight. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the captured complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

qPCR Analysis: Use qPCR with primers specific to the HES1 promoter to quantify the amount of precipitated DNA. The results will indicate the occupancy of Notch1 and Maml1 at the promoter.

Visualizations

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.

Caption: General experimental workflow for studying the effects of this compound in vitro.

References

- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for IMR-1 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] Aberrant Notch signaling is implicated in the initiation and progression of various cancers. This compound functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin, which in turn attenuates the transcription of Notch target genes.[1][3] This targeted mechanism of action makes this compound a promising candidate for anti-cancer therapeutics. Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical cancer research, offering a more accurate representation of tumor heterogeneity and the tumor microenvironment compared to traditional cell line-derived xenografts.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in PDX models for in vivo efficacy studies.

Mechanism of Action of this compound

This compound is a first-in-class inhibitor of the Notch transcriptional activation complex.[1] Its primary mode of action is to prevent the binding of Maml1 to the Notch intracellular domain (NICD)-CSL (CBF1/Su(H)/Lag-1) complex on DNA.[2] This disruption prevents the assembly of a functional transcriptional activation complex, thereby inhibiting the expression of Notch target genes such as HES1 and HEY1, which are crucial for tumor cell survival and proliferation.[1] Studies have shown that this compound acts as a pro-drug in vivo, being metabolized to its more potent acid metabolite, IMR-1A.[6]

Data Presentation: In Vivo Efficacy of this compound in PDX Models

The following tables summarize the quantitative data from preclinical studies of this compound in different patient-derived xenograft models.

Table 1: Efficacy of this compound in Esophageal Adenocarcinoma PDX Models

| PDX Model | Treatment Group | Dosage | Administration Route | Treatment Duration | Mean Tumor Volume Change (%) | Reference |

| EAC29 | Vehicle (DMSO) | - | Intraperitoneal (i.p.) | 24 days | Increased | [6] |

| EAC29 | This compound | 15 mg/kg | Intraperitoneal (i.p.) | 24 days | Significantly abrogated growth | [6] |

| EAC47 | Vehicle (DMSO) | - | Intraperitoneal (i.p.) | 24 days | Increased | [6] |

| EAC47 | This compound | 15 mg/kg | Intraperitoneal (i.p.) | 24 days | Significantly abrogated growth | [6] |

Table 2: Pharmacokinetic Profile of IMR-1A (Active Metabolite) in Mice

| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Systemic Plasma Clearance (CL) (mL/min/kg) | Reference |

| IMR-1A (from this compound) | Intravenous (i.v.) | 2 | - | 2.22 | 7 | [6] |

| IMR-1A (from this compound) | Intraperitoneal (i.p.) | 100 | 0.50 | 6.16 | - | [6] |

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

-

Fresh patient tumor tissue collected under sterile conditions

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Surgical instruments (scalpels, forceps, scissors)

-

Anesthesia (e.g., isoflurane)

-

Analgesics for post-operative care

Procedure:

-

Tumor Tissue Preparation:

-

Immediately place the fresh tumor tissue in sterile PBS on ice.

-

In a sterile biosafety cabinet, wash the tissue multiple times with cold PBS to remove any blood clots or necrotic tissue.

-

Mince the tumor tissue into small fragments (approximately 2-3 mm³).

-

(Optional) Resuspend the tumor fragments in a mixture of PBS and Matrigel (1:1 ratio) to enhance engraftment.

-

-

Surgical Implantation:

-

Anesthetize the immunodeficient mouse using a calibrated vaporizer with isoflurane.

-

Shave and sterilize the flank of the mouse.

-

Make a small incision (approximately 5 mm) in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Post-Operative Care and Monitoring:

-

Administer analgesics as per institutional guidelines for post-operative pain management.

-

Monitor the mice regularly for signs of distress, infection, and tumor growth.

-

Tumor growth can be monitored by caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are ready for randomization into treatment groups.

-

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol describes the administration of this compound to PDX-bearing mice and the assessment of its anti-tumor efficacy.

Materials:

-

PDX-bearing mice with established tumors (100-200 mm³)

-

This compound compound

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile PBS

-

Dosing syringes and needles (e.g., 27-gauge)

-

Calipers for tumor measurement

Procedure:

-

Preparation of this compound Dosing Solution:

-

Dissolve this compound in 100% DMSO to create a stock solution.

-

On each treatment day, dilute the stock solution with sterile PBS to the final desired concentration for a 15 mg/kg dose. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity. Note: The exact formulation may need optimization.

-

-

Animal Grouping and Dosing:

-

Randomize the PDX-bearing mice into treatment and control groups (n ≥ 5 mice per group) based on tumor volume to ensure an even distribution.

-

Administer this compound (15 mg/kg) or vehicle (e.g., DMSO in PBS) to the respective groups via intraperitoneal (i.p.) injection daily for 24 days.[6]

-

-

Monitoring and Data Collection:

-

Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.

-

Measure tumor volume using calipers twice a week.

-